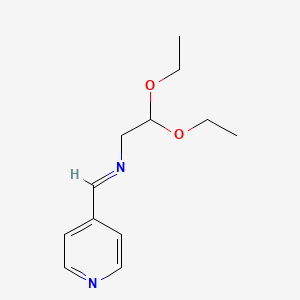
(2,2-Diethoxyethyl)pyridin-4-ylmethyleneamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2-Diethoxyethyl)pyridin-4-ylmethyleneamine is an organic compound characterized by the presence of a pyridine ring substituted with a diethoxyethyl group and a methyleneamine group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Diethoxyethyl)pyridin-4-ylmethyleneamine typically involves the reaction of pyridine-4-carbaldehyde with 2,2-diethoxyethylamine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or dichloromethane, and the product is purified by distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The key steps include the formation of the diethoxyethylamine intermediate, followed by its condensation with pyridine-4-carbaldehyde. The reaction conditions are optimized to maximize yield and purity, and the final product is obtained through a series of purification steps, including distillation and crystallization .
化学反应分析
Types of Reactions: (2,2-Diethoxyethyl)pyridin-4-ylmethyleneamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The diethoxyethyl and methyleneamine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-4-carboxylic acid derivatives, while reduction may produce pyridine-4-ylmethylamine derivatives .
科学研究应用
(2,2-Diethoxyethyl)pyridin-4-ylmethyleneamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties[][6].
作用机制
The mechanism of action of (2,2-Diethoxyethyl)pyridin-4-ylmethyleneamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .
相似化合物的比较
(2,2-Diethoxyethyl)benzene: Similar in structure but with a benzene ring instead of a pyridine ring.
(2,2-Diethoxyethyl)-3,4-dimethoxybenzylidene-amine: Contains additional methoxy groups on the benzene ring.
Uniqueness: (2,2-Diethoxyethyl)pyridin-4-ylmethyleneamine is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties. The pyridine ring can participate in various interactions, making the compound versatile for different applications .
属性
分子式 |
C12H18N2O2 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC 名称 |
N-(2,2-diethoxyethyl)-1-pyridin-4-ylmethanimine |
InChI |
InChI=1S/C12H18N2O2/c1-3-15-12(16-4-2)10-14-9-11-5-7-13-8-6-11/h5-9,12H,3-4,10H2,1-2H3 |
InChI 键 |
DINWYXDZUFWFHO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(CN=CC1=CC=NC=C1)OCC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Amino-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B8297029.png)
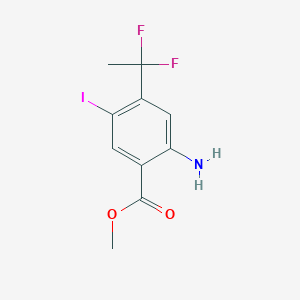
![1-(4-Aminophenyl)-3-allyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B8297037.png)
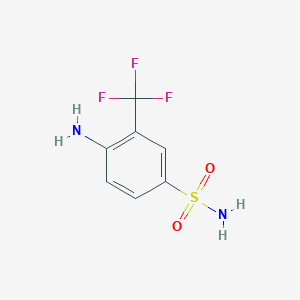
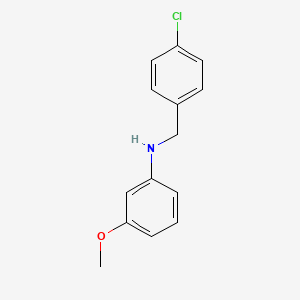
![6-Bromo-2-hydroxymethyl-3-methylbenzo[b]thiophene](/img/structure/B8297065.png)
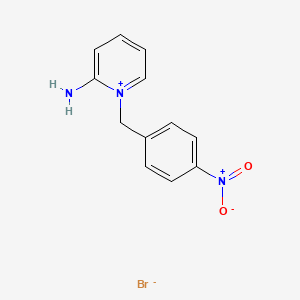
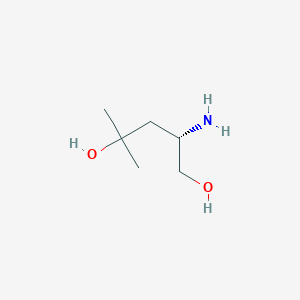
phosphanium bromide](/img/structure/B8297087.png)
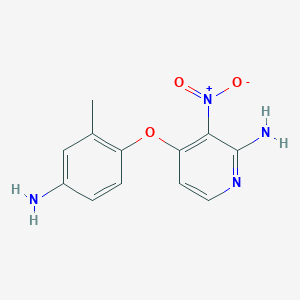
![2-({[7-(Methylsulfonyl)-3,4-dihydro-2H-chromen-2-YL]methyl}amino)ethanol](/img/structure/B8297096.png)

![2,3-Dimethoxyindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B8297116.png)
![5-Methoxy-3-[3-(trifluoromethyl)phenyl]pyridazine](/img/structure/B8297122.png)
